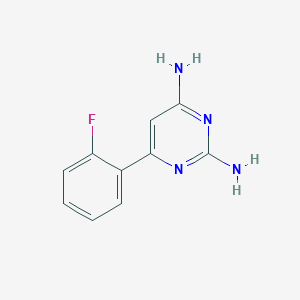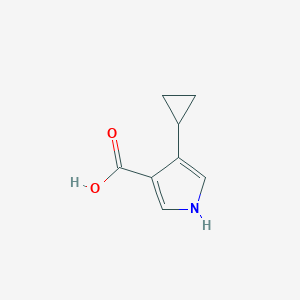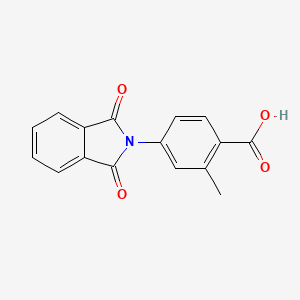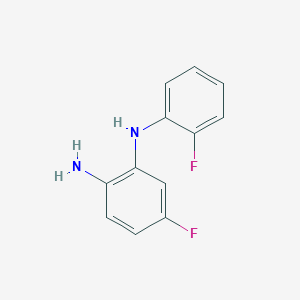
Ester pinacolique de l'acide 3-fluoro-5-méthylphénylboronique
Vue d'ensemble
Description
3-Fluoro-5-methylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H18BFO2 . It has a molecular weight of 236.09 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.09 .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ester pinacolique de l'acide 3-fluoro-5-méthylphénylboronique: est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la création de liaisons carbone-carbone, une étape indispensable dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques. La stabilité et la réactivité de l'ester en font un candidat idéal pour le couplage croisé avec divers halogénures, permettant la formation d'architectures moléculaires complexes.
Études de protodéboronation
Le composé a été utilisé dans des études explorant la protodéboronation catalytique des esters boroniques pinacoliques . La protodéboronation est une étape cruciale en synthèse organique qui permet d'éliminer la partie bore des molécules. Ce processus est particulièrement important lorsque le groupe bore n'est plus nécessaire dans le produit final, comme dans la synthèse de produits naturels et de produits pharmaceutiques.
Conception et administration de médicaments
Les esters boroniques, y compris l'This compound, sont envisagés pour de nouvelles conceptions de médicaments et des systèmes d'administration de médicaments . Ils peuvent servir de vecteurs de bore pour la capture neutronique, un traitement anticancéreux ciblé. Cependant, leur stabilité dans l'eau est une préoccupation, car l'hydrolyse peut se produire, influençant la vitesse de libération et l'activité du médicament.
Applications en science des matériaux
En science des matériaux, ce composé est utilisé pour modifier les propriétés de surface et créer des matériaux fonctionnels . Sa capacité à former des liaisons covalentes stables avec divers substrats le rend approprié pour le développement de capteurs, de revêtements et d'autres matériaux avancés dotés de fonctionnalités spécifiques.
Synthèse chimique
L'ester sert de bloc de construction en synthèse chimique, contribuant au développement de molécules complexes . Sa réactivité permet d'introduire des groupes aromatiques fluorés dans les molécules, ce qui peut modifier de manière significative les propriétés physiques et chimiques des composés synthétisés.
Chimie analytique
En chimie analytique, l'This compound est utilisé dans le développement de méthodes chromatographiques . Il peut être utilisé pour créer des phases stationnaires ou comme agent de dérivatisation afin d'améliorer la détection et la quantification des analytes dans des mélanges complexes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mécanisme D'action
- However, the critical step is transmetalation , where the compound, acting as a nucleophilic group, transfers from boron to palladium. This process allows the coupling of chemically differentiated fragments .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
3-Fluoro-5-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts in the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new chemical bonds.
Cellular Effects
The effects of 3-Fluoro-5-methylphenylboronic acid pinacol ester on various types of cells and cellular processes are primarily related to its role in biochemical reactions. This compound can influence cell function by participating in reactions that modify cellular components, such as proteins and nucleic acids . It may impact cell signaling pathways by altering the chemical environment within cells, leading to changes in gene expression and cellular metabolism. The specific effects on cell signaling pathways and gene expression depend on the context of its use in biochemical reactions.
Molecular Mechanism
At the molecular level, 3-Fluoro-5-methylphenylboronic acid pinacol ester exerts its effects through interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The mechanism involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps. These interactions result in the formation of new carbon-carbon bonds, which are essential for various biochemical processes. The compound’s ability to facilitate these reactions is due to its stable boronic ester structure, which allows for efficient transmetalation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-methylphenylboronic acid pinacol ester can change over time due to factors such as stability and degradation . The compound is generally stable when stored at temperatures between 2-8°C, but its reactivity may decrease over extended periods . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cellular metabolism and gene expression, depending on the duration and conditions of exposure.
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-methylphenylboronic acid pinacol ester in animal models can vary with different dosages. At lower doses, the compound may facilitate biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism. Threshold effects and specific dosage-related outcomes depend on the experimental conditions and the biological system being studied.
Metabolic Pathways
3-Fluoro-5-methylphenylboronic acid pinacol ester is involved in metabolic pathways related to its role in biochemical reactions . The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, such as palladium catalysts. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The specific metabolic pathways and effects depend on the context of its use in biochemical applications.
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-methylphenylboronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of the compound may affect its reactivity and the efficiency of biochemical reactions it participates in.
Subcellular Localization
The subcellular localization of 3-Fluoro-5-methylphenylboronic acid pinacol ester can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence the efficiency of biochemical reactions and the overall cellular response to its presence.
Propriétés
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYAXSJWWFJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


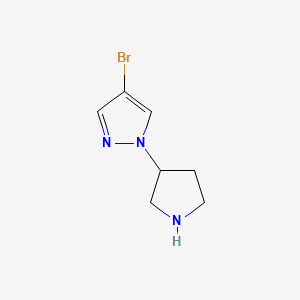
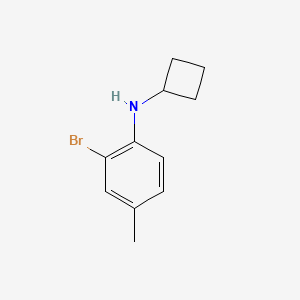
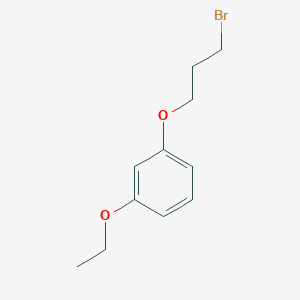
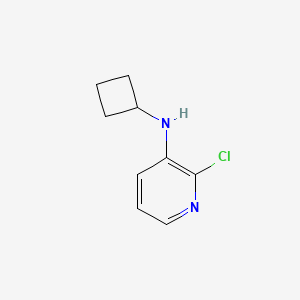
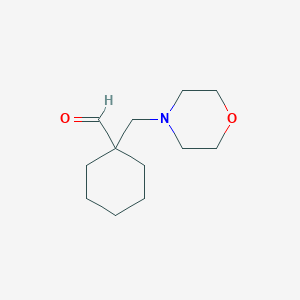
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)
